N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O2/c1-9-5-13(18-11-4-2-3-10(15)6-11)19-14(17-9)20-8-12(7-16-20)21(22)23/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQXXGZVOTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Research Implications
The unique nitro-pyrazole substitution in N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine positions it as a promising candidate for:
Kinase Inhibition : Further evaluation against Src-family kinases or ABL1, leveraging structural similarities to compounds in .
Physicochemical Optimization : Comparative studies on solubility and bioavailability relative to sulfur- or oxazole-containing analogs.
Synthetic Methodology : Development of efficient nitration protocols to improve yields.
Q & A
Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. A typical approach involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine) with 3-chloroaniline under reflux conditions in ethanol or DMF. Catalytic bases like KCO enhance reactivity. For example, analogous syntheses achieved yields >80% by refluxing for 6–10 hours .
- Example Reaction Conditions :
| Precursor | Amine | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-pyrimidine | 3-Chloroaniline | Ethanol | KCO | 6 | 81 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H/C NMR : Essential for confirming substituent positions and hydrogen environments. For example, H NMR detects aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH signals (δ ~10 ppm) .
- HRMS (ESI-qTOF) : Validates molecular weight (e.g., [M+H] matching theoretical m/z within 2 ppm error) .
- X-ray Crystallography : Resolves bond lengths and angles, especially for nitro-group geometry and pyrimidine planarity. SHELX programs are standard for refinement .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays, as structurally similar pyrimidines show activity .
- Enzyme Inhibition : Target kinases or calcium-activated potassium channels (e.g., KCa2), given nitro-pyrazole motifs modulate ion channels .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines parameters like torsion angles and hydrogen-bonding networks. For example:
- Dihedral Angles : Pyrazole and pyrimidine rings may form angles ~12°–86°, affecting planarity and π-π stacking .
- Hydrogen Bonds : Intramolecular N–H⋯N bonds stabilize conformation (e.g., bond length ~2.1 Å) .
- Validation : Compare experimental vs. calculated powder XRD patterns to detect polymorphism .
Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., nitro)?
- Methodological Answer :
- Catalysis : Use Cu(I) salts (e.g., CuBr) to accelerate NAS with electron-deficient amines .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates .
- Temperature Control : Prolonged reflux (8–12 hours) compensates for reduced nucleophilicity caused by nitro groups .
Q. How does the substitution pattern on the pyrimidine ring affect target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Nitro Group : Enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- 3-Chlorophenyl : Improves lipophilicity (clogP ~3.5), critical for membrane permeability .
- Pyrazole vs. Morpholine : Pyrazole’s nitro group increases hydrogen-bond acceptor capacity compared to morpholine derivatives, altering target selectivity .
- Example Data :
| Substituent | Target IC (nM) | logP |
|---|---|---|
| 4-Nitro-pyrazole | KCa2: 120 | 3.5 |
| Morpholine | KCa2: 280 | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
